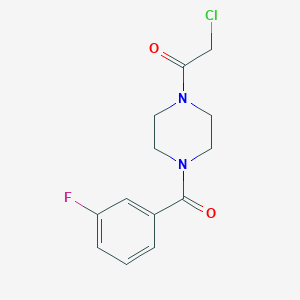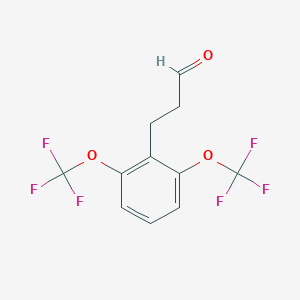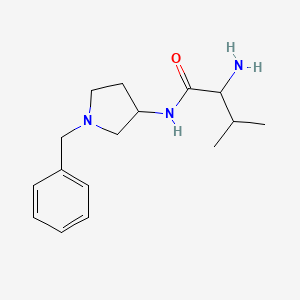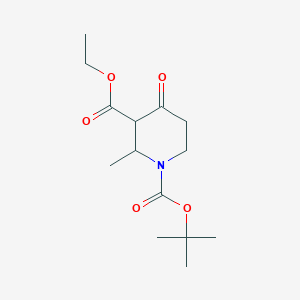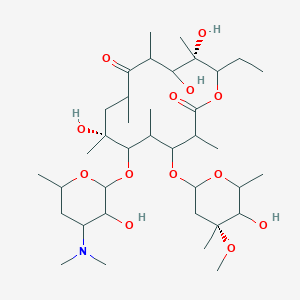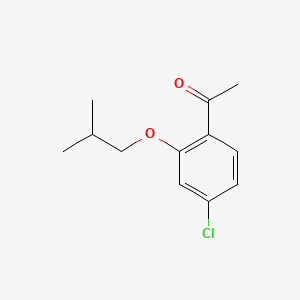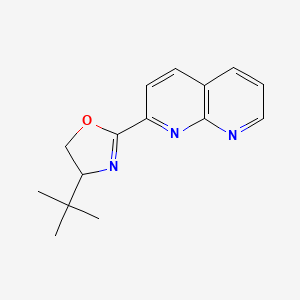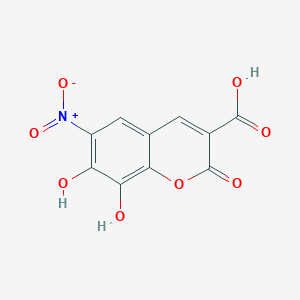
7,8-Dihydroxy-6-nitro-2-oxo-2h-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel reaction, where 8-formyl-7-hydroxy coumarin is treated with N,N-disubstituted cyano acetamides in the presence of piperidine . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles, such as employing green solvents and catalysts to minimize environmental impact . The optimization of reaction conditions, including solvent choice and temperature control, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The hydroxyl groups at positions 7 and 8 can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Applications De Recherche Scientifique
7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various coumarin derivatives with potential biological activities.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Its derivatives have shown promise as anti-cancer, anti-microbial, and anti-inflammatory agents.
Mécanisme D'action
The biological activity of 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to anti-cancer effects .
Comparaison Avec Des Composés Similaires
7-Hydroxycoumarin: Known for its anti-tumor and anti-inflammatory properties.
6-Nitrocoumarin: Exhibits strong fluorescence, making it useful in imaging applications.
8-Hydroxyquinoline: Used as a chelating agent and in the treatment of metal poisoning
Uniqueness: 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid stands out due to its dual hydroxyl and nitro functional groups, which confer unique reactivity and biological activity
Propriétés
Formule moléculaire |
C10H5NO8 |
|---|---|
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
7,8-dihydroxy-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5NO8/c12-6-5(11(17)18)2-3-1-4(9(14)15)10(16)19-8(3)7(6)13/h1-2,12-13H,(H,14,15) |
Clé InChI |
LTNZQDCMMYQKKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)

![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)
